molecular formula C22H17ClN2O3 B4974897 N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B4974897
M. Wt: 392.8 g/mol
InChI Key: ZMZQIIZZFRGEQV-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNPA, and it has been studied extensively to determine its properties and potential uses.

Mechanism of Action

The mechanism of action of CNPA is not fully understood. However, it is believed that CNPA exerts its anticancer effects by inhibiting the growth and proliferation of cancer cells. CNPA has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow down or stop the progression of cancer.
Biochemical and Physiological Effects:
CNPA has been found to exhibit various biochemical and physiological effects. In addition to its potential anticancer properties, CNPA has been found to exhibit anti-inflammatory effects. CNPA has also been studied for its potential use as an antioxidant.

Advantages and Limitations for Lab Experiments

CNPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, CNPA also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, CNPA can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CNPA. One potential direction is to further study its potential anticancer properties and develop it as a drug candidate for the treatment of various types of cancer. Another potential direction is to study its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to determine the optimal conditions for working with CNPA in laboratory experiments.

Synthesis Methods

The synthesis of CNPA involves the reaction of 4-chloro-2-methylbenzaldehyde, 3-nitrobenzaldehyde, and phenylacetic acid in the presence of a catalyst. The reaction results in the formation of CNPA, which can be isolated and purified for further use.

Scientific Research Applications

CNPA has been studied for its potential applications in various scientific fields. One of the most significant applications of CNPA is in the development of new drugs. CNPA has been found to exhibit potential anticancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer.

properties

IUPAC Name

(E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-15-12-18(23)10-11-21(15)24-22(26)20(17-7-3-2-4-8-17)14-16-6-5-9-19(13-16)25(27)28/h2-14H,1H3,(H,24,26)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZQIIZZFRGEQV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

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